molecular formula C18H18N4OS B2772358 N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide CAS No. 2310013-83-1

N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide

Cat. No. B2772358
CAS RN: 2310013-83-1
M. Wt: 338.43
InChI Key: IXOZHVXQRYFQAI-UHFFFAOYSA-N
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Description

The compound “N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide” is a complex organic molecule. It has been studied in the context of human phosphodiesterase 10, a protein involved in signal transduction within cells . The molecule has been used in the development of inhibitors for this protein, which could have potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of “N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide” can be analyzed using techniques such as X-ray diffraction, as has been done for similar compounds . This allows for the determination of the arrangement of atoms within the molecule and the identification of key functional groups.

Future Directions

The future directions for research on “N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide” and similar compounds could include further studies on their inhibitory effects on human phosphodiesterase 10 . This could potentially lead to the development of new therapeutic agents. Additionally, further studies could explore the synthesis of these compounds and their physical and chemical properties.

properties

IUPAC Name

N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-22-13(11-16(21-22)15-8-5-6-10-19-15)12-20-18(23)14-7-3-4-9-17(14)24-2/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOZHVXQRYFQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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